AW4 Preserves LSD1-GFI1B Scaffolding Function Compared to GSK-LSD1 in a Drug-Resistant Context
In a fluorescence polarization assay monitoring the binding of LSD1-CoREST to a GFI1B SNAG peptide, treatment of wild-type LSD1 with either AW4 or GSK-LSD1 blocked the interaction. However, in the drug-resistant ΔTTAS LSD1 mutant, a critical functional distinction emerged: treatment with AW4 permitted time-dependent recovery of SNAG peptide binding, whereas GSK-LSD1 treatment resulted in persistent blockade [1]. This indicates that AW4's mechanism allows for the restoration of the non-enzymatic scaffolding function of LSD1 in the context of this specific resistance mutation.
| Evidence Dimension | Restoration of LSD1-GFI1B (SNAG peptide) interaction in ΔTTAS drug-resistant mutant |
|---|---|
| Target Compound Data | Time-dependent recovery of binding observed |
| Comparator Or Baseline | GSK-LSD1: Binding persistently blocked |
| Quantified Difference | Qualitative difference: AW4 permits binding recovery; GSK-LSD1 does not. |
| Conditions | Fluorescence polarization assay with purified LSD1 ΔTTAS-CoREST complex and fluorescently labeled SNAG (GFI1B 2-10) peptide. |
Why This Matters
For researchers studying non-enzymatic roles of LSD1 or drug resistance, this differential effect provides a unique tool to dissect scaffolding function independent of enzymatic activity, a capability not offered by the parent compound GSK-LSD1.
- [1] Waterbury AL, Caroli J, Zhang O, et al. Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action and resistance. Nat Commun. 2025;16:3156. View Source
